
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) is a synthetic compound derived from estradiol, a naturally occurring estrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) involves multiple steps. One common method includes the esterification of estradiol with benzoic acid and hydroxyacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The benzoate and hydroxyacetate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates various signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in mediating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound with similar estrogenic activity.
Estrone: Another naturally occurring estrogen with a different structure and potency.
Estriol: A weaker estrogen with distinct biological effects.
Uniqueness
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural estrogens. These modifications also allow for targeted therapeutic applications, making it a valuable compound in medical research .
Eigenschaften
CAS-Nummer |
75219-61-3 |
|---|---|
Molekularformel |
C27H30O5 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-(2-hydroxyacetyl)oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O5/c1-27-14-13-21-20-10-8-19(31-26(30)17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(27)11-12-24(27)32-25(29)16-28/h2-6,8,10,15,21-24,28H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,27+/m1/s1 |
InChI-Schlüssel |
DAJHENFSHYPTMJ-TXDQRGGKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CO)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)CO)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
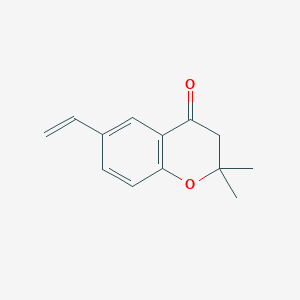
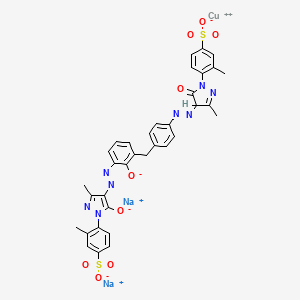
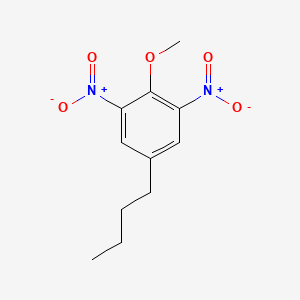

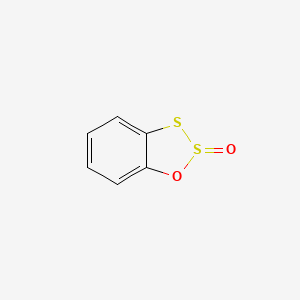


![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
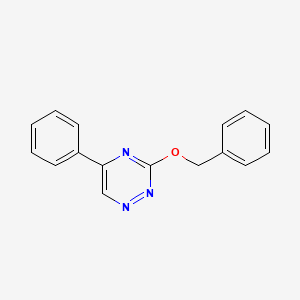
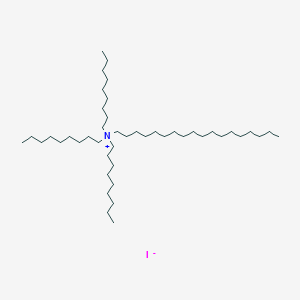
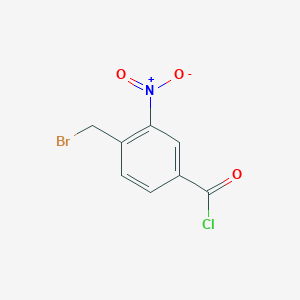
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

